molecular formula C17H16F2N2O4S B5886828 2-fluoro-N-(2-fluorophenyl)-5-morpholin-4-ylsulfonylbenzamide

2-fluoro-N-(2-fluorophenyl)-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5886828
M. Wt: 382.4 g/mol
InChI Key: YZIOMPZESMYBRV-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-fluorophenyl)-5-morpholin-4-ylsulfonylbenzamide is an organic compound that features a benzamide core with fluorine and morpholine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-fluorophenyl)-5-morpholin-4-ylsulfonylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-fluoroaniline in the presence of a base to form the intermediate 2-fluoro-N-(2-fluorophenyl)benzamide. This intermediate is then reacted with morpholine and a sulfonylating agent under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-fluorophenyl)-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-fluoro-N-(2-fluorophenyl)-5-morpholin-4-ylsulfonylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: It can be used to study the effects of fluorine substitution on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-fluorophenyl)-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity through non-covalent interactions, such as hydrogen bonding and van der Waals forces. The morpholine ring can also contribute to the compound’s overall pharmacokinetic properties by improving solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-phenylbenzamide
  • 2-fluoro-N-(2-chlorophenyl)benzamide
  • 2-fluoro-N,N-diphenylbenzamide

Uniqueness

2-fluoro-N-(2-fluorophenyl)-5-morpholin-4-ylsulfonylbenzamide is unique due to the presence of both fluorine and morpholine substituents, which can significantly influence its chemical and biological properties. The combination of these substituents can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

2-fluoro-N-(2-fluorophenyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O4S/c18-14-6-5-12(26(23,24)21-7-9-25-10-8-21)11-13(14)17(22)20-16-4-2-1-3-15(16)19/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIOMPZESMYBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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